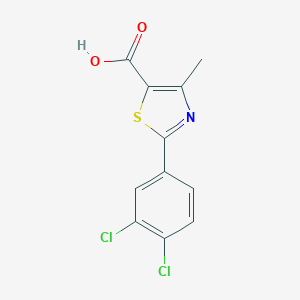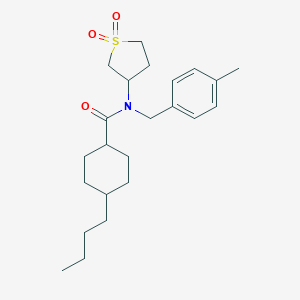![molecular formula C20H17ClN2O5 B254451 N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254451.png)
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a furylmethyl group, and a nitrophenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a similar nucleophilic substitution reaction using 2-furylmethyl chloride.
Addition of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through an etherification reaction using 2-nitrophenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted products.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(2-nitrophenoxy)acetamide: Characterized by the presence of chlorobenzyl, furylmethyl, and nitrophenoxy groups.
N-(4-chlorobenzyl)-N-(2-thienylmethyl)-2-(2-nitrophenoxy)acetamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.
Uniqueness
This compound is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
属性
分子式 |
C20H17ClN2O5 |
|---|---|
分子量 |
400.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17ClN2O5/c21-16-9-7-15(8-10-16)12-22(13-17-4-3-11-27-17)20(24)14-28-19-6-2-1-5-18(19)23(25)26/h1-11H,12-14H2 |
InChI 键 |
RXSREVPQWOKOQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B254390.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)


![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)


![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
